1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone
Description
1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone is a pyrrolidine-derived ethanone compound with a methoxymethyl substituent at the 2-position of the pyrrolidine ring. Its molecular formula is C₈H₁₅NO₂, and its molecular weight is 157.21 g/mol. The compound features a ketone group attached to a pyrrolidine nitrogen, with a methoxymethyl side chain influencing its electronic and steric properties.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[2-(methoxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-5-3-4-8(9)6-11-2/h8H,3-6H2,1-2H3 |
InChI Key |
CHHFWMYJQPSGBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone typically involves the reaction of pyrrolidine derivatives with methoxymethylating agents. One common method includes the use of methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone involves its interaction with specific molecular targets. The methoxymethyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The pyrrolidine ring can interact with biological receptors or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparisons
Substituent Effects on Bioactivity
- Pyrrolidine vs. Piperidine/Pyrrole :
- The target compound’s pyrrolidine ring (5-membered) offers less steric hindrance compared to piperidine (6-membered) in analogs like 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone . This may enhance binding flexibility in biological targets.
- Pyrrole-containing analogs (e.g., 1-(1H-pyrrol-2-yl)-ethanone) are aromatic, influencing their role in flavor chemistry via Maillard reactions .
Electronic Effects of Functional Groups
- Methoxymethyl vs. Fluorophenyl/Nitro Groups :
- The methoxymethyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., 4-fluorophenyl in IU1 or nitro groups in antimalarial indolyl-ethanones ). Such differences impact solubility, metabolic stability, and target affinity.
Synthetic Routes
- Oxidation Methods :
- HSQC Analysis:
- 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives were characterized using HSQC spectroscopy , a technique relevant for verifying connectivity in the target’s structure.
Safety and Toxicity While 1-(2-Amino-6-nitrophenyl)ethanone lacks thorough toxicological data , the absence of nitro groups in the target compound may reduce reactivity-related hazards.
Research Findings
- Antimicrobial Activity: β-Carboline-ethanone hybrids (e.g., compound III in ) showed superior antibacterial activity against gram-positive bacteria, highlighting the importance of hydroxyl and methoxy substituents.
- Enzyme Inhibition: IU1’s pyrrolidinyl-ethanone structure inhibits USP14, demonstrating how nitrogen-containing heterocycles enhance proteasome modulation .
- Flavor Chemistry: Pyrrole- and furan-derived ethanones (e.g., 1-(1H-pyrrol-2-yl)-ethanone) contribute to tea aroma via Strecker degradation , contrasting with the target’s non-aromatic pyrrolidine.
Biological Activity
1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone is characterized by its unique molecular structure, which influences its biological properties. The compound's molecular formula is , with a molecular weight of approximately 157.21 g/mol. Its structure includes a pyrrolidine ring, which is known for its role in various biological processes.
The biological activity of 1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone may be attributed to its interaction with specific biological targets, including enzymes and receptors involved in neurotransmitter regulation. The compound has been studied for its potential effects on monoamine oxidase (MAO) activity, which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine.
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Properties
Research has demonstrated that compounds structurally related to 1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone show significant antiviral activity against herpes simplex virus (HSV). In vitro studies indicated that these compounds inhibit viral DNA polymerase, suggesting a mechanism that could be leveraged for therapeutic applications against herpesviral infections .
Case Study 2: Neurotransmitter Interaction
A study utilizing radioligand binding assays revealed that derivatives of this compound exhibit high affinity for MAO-A binding sites. This interaction suggests that 1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone may enhance the availability of monoamines in the brain, potentially offering therapeutic benefits for mood disorders .
Case Study 3: Toxicological Assessment
An investigation into the acute toxicity of methomyl formulations (a related compound) on zebrafish embryos highlighted significant developmental impacts at various concentrations. These findings underscore the importance of assessing the safety profile of related compounds in environmental contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
